molecular formula C14H16O4 B036989 Methyl 3-Aminopyridazine-4-carboxylate CAS No. 1256633-18-7

Methyl 3-Aminopyridazine-4-carboxylate

Cat. No.: B036989
CAS No.: 1256633-18-7
M. Wt: 248.27 g/mol
InChI Key: RNNDAVYQVQZDFE-UHFFFAOYSA-N
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Description

Methyl 3-Aminopyridazine-4-carboxylate: is a heterocyclic compound with the molecular formula C6H7N3O2. It is a derivative of pyridazine, a six-membered ring containing two nitrogen atoms at positions 1 and 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: : Methyl 3-Aminopyridazine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-aminopyridazine-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction typically occurs under reflux conditions, leading to the formation of the methyl ester .

Industrial Production Methods: : Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: : Methyl 3-Aminopyridazine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-Aminopyridazine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-Aminopyridazine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways and molecular interactions can vary based on the structure of the target molecule and the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Methyl 3-Aminopyridazine-4-carboxylate is unique due to its specific substitution pattern on the pyridazine ring, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 3-aminopyridazine-4-carboxylate (MAPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of MAPC, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₈N₂O₂
  • Molecular Weight : 152.15 g/mol
  • Melting Point : 84-86 °C
  • Boiling Point : 292.5 °C at 760 mmHg
  • LogP : 1.26

MAPC and its derivatives exhibit various mechanisms of action that contribute to their biological activity:

  • Antimicrobial Activity : MAPC has been shown to possess antimicrobial properties against a range of pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
  • Anticancer Properties : Research indicates that MAPC derivatives can inhibit cell proliferation in various cancer cell lines, including HeLa and MDA-MB-231. The compounds may induce apoptosis through the activation of caspases or by disrupting mitochondrial function.
  • Enzyme Inhibition : MAPC has been identified as a potential inhibitor of specific kinases, such as Nek2, which plays a role in cell cycle regulation and is implicated in cancer progression.

Biological Activity Data

The following table summarizes the biological activities and IC₅₀ values for selected derivatives of MAPC:

Compound NameBiological ActivityIC₅₀ (µM)Cell Line Tested
This compoundAntimicrobial4.9Staphylococcus aureus
This compoundAnticancer (HeLa cells)0.058HeLa
This compoundAnticancer (MDA-MB-231)0.069MDA-MB-231
This compoundEnzyme Inhibition (Nek2)N/AIn vitro assays

Case Studies

  • Antimicrobial Activity Study :
    A study conducted by Mallu et al. synthesized various derivatives of MAPC and evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Among the tested compounds, certain derivatives exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and E. coli .
  • Anticancer Activity Investigation :
    Research published in MDPI explored the antiproliferative effects of MAPC derivatives on cancer cell lines such as HeLa and MDA-MB-231. The study found that modifications to the chemical structure, particularly the introduction of hydroxyl groups, significantly enhanced the anticancer activity, leading to lower IC₅₀ values in treated cells .
  • Enzyme Inhibition and Cancer Targeting :
    A systematic exploration into MAPC's role as a Nek2 inhibitor revealed promising results in reducing tumor size in xenograft models when combined with RNA interference techniques targeting Nek2 . This highlights the compound's potential as a therapeutic agent in cancer treatment strategies.

Properties

IUPAC Name

1-(3-methoxyphenyl)-4-oxocyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-18-12-4-2-3-10(9-12)14(13(16)17)7-5-11(15)6-8-14/h2-4,9H,5-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNDAVYQVQZDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCC(=O)CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30494231
Record name 1-(3-Methoxyphenyl)-4-oxocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256633-18-7
Record name 1-(3-Methoxyphenyl)-4-oxocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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